1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one
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Overview
Description
1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one is a synthetic organic compound with a complex structure It features a four-membered azetidinone ring, which is a key structural motif in many biologically active molecules
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor to form the azetidinone ring. This can be achieved through a variety of methods, including:
Cyclization of β-lactams: This method involves the formation of the azetidinone ring from β-lactams under acidic or basic conditions.
Nucleophilic substitution: Another approach is the nucleophilic substitution of a suitable leaving group with an azetidinone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxy and phenyl groups may play a role in binding to the active site of enzymes or receptors, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybutyl)-4-phenylazetidin-2-one: Lacks the 2-methoxyphenyl group.
4-(2-Methoxyphenyl)-3-phenoxyazetidin-2-one: Lacks the 4-methoxybutyl group.
Uniqueness
1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one is unique due to the combination of its structural features, which may confer specific properties not found in similar compounds. The presence of both methoxy and phenyl groups can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-15-9-8-14-22-19(17-12-6-7-13-18(17)25-2)20(21(22)23)26-16-10-4-3-5-11-16/h3-7,10-13,19-20H,8-9,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLCHSZXHQBSAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)OC2=CC=CC=C2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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